Intoplicine dimesylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of RP 60475 (dimesylate) typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is produced under stringent conditions to maintain its efficacy and stability .
Chemical Reactions Analysis
Types of Reactions: RP 60475 (dimesylate) primarily undergoes interactions with DNA, leading to the inhibition of topoisomerase I and II. These interactions result in DNA strand breaks and the unwinding of DNA .
Common Reagents and Conditions: The compound is often used in combination with other reagents that facilitate its binding to DNA. Conditions such as specific pH levels and the presence of cofactors are crucial for its activity .
Major Products Formed: The primary outcome of RP 60475 (dimesylate) interactions is the formation of DNA-protein cross-links and single-strand breaks, which are essential for its antitumor activity .
Scientific Research Applications
Chemistry: RP 60475 (dimesylate) is used in chemical research to study DNA interactions and the mechanisms of topoisomerase inhibition .
Biology: In biological research, the compound is utilized to investigate cellular responses to DNA damage and the role of topoisomerases in cell cycle regulation .
Medicine: RP 60475 (dimesylate) has significant applications in cancer research, particularly in studying its effects on various cancer cell lines and its potential as a chemotherapeutic agent .
Industry: The compound is also explored for its potential use in developing new cancer treatments and understanding drug resistance mechanisms .
Mechanism of Action
RP 60475 (dimesylate) exerts its effects by inhibiting DNA topoisomerase I and II, enzymes that are essential for DNA replication and transcription . The compound binds strongly to DNA, causing DNA strand breaks and unwinding. This dual inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death . The unique cleavage site patterns induced by RP 60475 (dimesylate) differentiate it from other topoisomerase inhibitors .
Comparison with Similar Compounds
- Camptothecin
- 4’-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA)
- Doxorubicin
Comparison: RP 60475 (dimesylate) is unique in its ability to inhibit both topoisomerase I and II simultaneously, whereas compounds like camptothecin and m-AMSA typically target only one of these enzymes . This dual inhibition is critical for its potent antitumor activity and its ability to overcome resistance mechanisms that affect other topoisomerase inhibitors .
Properties
IUPAC Name |
16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol;methanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.2CH4O3S/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19;2*1-5(2,3)4/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23);2*1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYMMJDKJISLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C.CS(=O)(=O)O.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158338 | |
Record name | RP 60475 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133711-99-6 | |
Record name | Intoplicine dimesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133711996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP 60475 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INTOPLICINE DIMESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23069NKP6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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